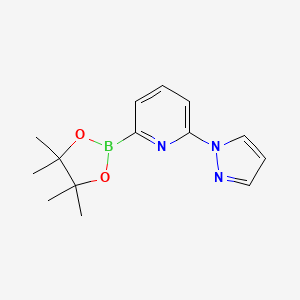
2,4-Dichloro-1-(2,2,2-trifluoroethyl)-benzene
Descripción general
Descripción
2,4-Dichloro-1-(2,2,2-trifluoroethyl)-benzene, commonly referred to as 2,4-Dichloro-1-trifluoroethylbenzene, is an organic compound that has a variety of applications in both scientific research and industry. It is a colorless, non-flammable liquid with a low boiling point and a low vapor pressure. 2,4-Dichloro-1-trifluoroethylbenzene is used as a solvent in a range of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and as a fuel additive.
Aplicaciones Científicas De Investigación
Chromatographic Analysis
A chromatographic method using electron-capture detection was developed to determine residues of certain herbicides in water, involving the conversion of phenoxy acids to their 2,2,2-trichloroethyl or 2,2,2-trifluoroethyl esters, demonstrating the use of 2,4-Dichloro-1-(2,2,2-trifluoroethyl)-benzene in analytical chemistry (Mierzwa & Witek, 1977).
Agricultural Chemistry
2,4-Dichloro-1-(2,2,2-trifluoroethyl)-benzene plays a role in the synthesis of agricultural chemicals. An example is the synthesis of an agricultural fungicide, where it served as a key intermediate (Madegard, Mestre, Raimond & Nöel, 1995).
Advanced Oxidation Processes
In studies of advanced oxidation processes for wastewater treatment, the degradation of 2,4-dichlorophenoxyacetic acid using hydrogen peroxide and UV light produced intermediates including 2,4-dichloro-1-(chloromethoxy)-benzene, highlighting its relevance in environmental chemistry (Sun & Pignatello, 1993).
Organic Synthesis
This chemical is used in organic synthesis, such as in the preparation of arylthioynamines, where (2,2,2-Trifluoroethylthio)benzenes react with lithium dialkylamides to yield arylthioynamines (Nakai, Tanaka, Setoi & Ishikawa, 1977).
Synthesis of Triazoles
It is also involved in the regioselective synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles, demonstrating its utility in the creation of complex organic compounds (Hu, Zhang, Ding, Lei & Zhang, 2008).
Baeyer-Villiger Reactions
In Baeyer-Villiger reactions, 2,4-Dichloro-1-(2,2,2-trifluoroethyl)-benzene is utilized in the context of selenium-catalyzed oxidations with aqueous hydrogen peroxide (ten Brink, Vis, Arends & Sheldon, 2001).
Diels–Alder Cycloaddition Reactions
It's used in Diels–Alder cycloaddition reactions, showcasing its importance in synthetic organic chemistry (Sridhar, Krishna & Rao, 2000).
Photocatalytic Oxidation
The compound plays a role in photocatalytic oxidation studies, such as the oxidation of 2,4-dichlorophenol by CdS in aqueous solutions (Tang & Huang, 1995).
Electrophilic Aromatic Chlorination
It's involved in electrophilic aromatic chlorination, where 2,2,2-trifluoroethanol is used as a solvent for haloperoxidase type activity and the oxychlorination of arenes (Ben-Daniel, de Visser, Shaik & Neumann, 2003).
Propiedades
IUPAC Name |
2,4-dichloro-1-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c9-6-2-1-5(7(10)3-6)4-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJMLXBCCKEDIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1-(2,2,2-trifluoroethyl)-benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine](/img/structure/B1390551.png)



